Cas no 954220-98-5 (2,4-Dichloro-5-fluoro-6-methylpyrimidine)

2,4-Dichloro-5-fluoro-6-methylpyrimidine structure
954220-98-5 structure
Product Name:2,4-Dichloro-5-fluoro-6-methylpyrimidine
Numéro CAS:954220-98-5
Le MF:C5H3Cl2FN2
Mégawatts:180.99512219429
MDL:MFCD09863051
CID:2129117
PubChem ID:24903513
Update Time:2025-07-28

2,4-Dichloro-5-fluoro-6-methylpyrimidine Propriétés chimiques et physiques

Nom et identifiant

    • 2,4-Dichloro-5-fluoro-6-methylpyrimidine
    • IYGLMCCNOPCDCR-UHFFFAOYSA-N
    • NE59619
    • AK206555
    • 2,4-dichloro-5-fluoro-6-methyl-pyrimidine
    • AB0078671
    • Pyrimidine, 2,4-dichloro-5-fluoro-6-methyl-
    • 2,4-Dichloro-5-fluoro-6-methylpyrimidine (ACI)
    • 954220-98-5
    • SB57777
    • EN300-126886
    • DTXSID30647942
    • AKOS006312029
    • Z1198234957
    • DS-10130
    • SCHEMBL12599932
    • SY021590
    • MFCD09863051
    • DB-355192
    • CS-0039159
    • MDL: MFCD09863051
    • Piscine à noyau: 1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
    • La clé Inchi: IYGLMCCNOPCDCR-UHFFFAOYSA-N
    • Sourire: FC1C(C)=NC(Cl)=NC=1Cl

Propriétés calculées

  • Qualité précise: 179.9657317g/mol
  • Masse isotopique unique: 179.9657317g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 0
  • Complexité: 124
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 25.8
  • Le xlogp3: 2.6

2,4-Dichloro-5-fluoro-6-methylpyrimidine PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC13620-10g
2,4-dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95%
10g
$1550 2023-09-07
TRC
D400710-10mg
2,4-dichloro-5-fluoro-6-methylpyrimidine
954220-98-5
10mg
$ 50.00 2022-06-05
TRC
D400710-50mg
2,4-dichloro-5-fluoro-6-methylpyrimidine
954220-98-5
50mg
$ 160.00 2022-06-05
TRC
D400710-100mg
2,4-dichloro-5-fluoro-6-methylpyrimidine
954220-98-5
100mg
$ 250.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KG985-1g
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95+%
1g
3291CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KG985-100mg
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95+%
100mg
986CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KG985-5g
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95+%
5g
10078CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KG985-25g
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95+%
25g
26878CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
KG985-250mg
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95+%
250mg
1645CNY 2021-05-07
Chemenu
CM121185-250mg
2,4-Dichloro-5-fluoro-6-methylpyrimidine
954220-98-5 95%
250mg
$106 2024-07-18

2,4-Dichloro-5-fluoro-6-methylpyrimidine Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  10 min, 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Référence
Preparation of pyrrolidine-fused thiadiazine dioxide compounds as beta site APP cleaving enzyme (BACE) inhibitors, pharmaceutical compositions, and their use
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  5 °C
1.4 Reagents: Water ;  5 °C → rt
Référence
Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates
Mandal, Mihirbaran; Wu, Yusheng; Misiaszek, Jeffrey; Li, Guoqing; Buevich, Alexei; et al, Journal of Medicinal Chemistry, 2016, 59(7), 3231-3248

Méthode de production 3

Conditions de réaction
1.1 Solvents: Diethyl ether ,  1,2-Dimethoxyethane ;  1 h, < 15 °C; 0 °C
1.2 Reagents: Triethylamine ,  Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate ,  Sodium bisulfate ,  Water
Référence
Preparation of tetrahydropyrrolothiazinamines as BACE inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
Référence
Thiophenyl-substituted 2-imino-3-methyl pyrrolo pyrimidinone compounds as bace-1 inhibitors, compositions, and their use
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Phosphorus oxychloride ;  rt → 90 °C
1.2 Reagents: Diphenylamine ;  0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ;  < 30 °C
Référence
Preparation of 6-methyl-5-fluoro-2,4-pyrimidinediamine compounds as antineoplastic agents
, China, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine ,  Iodine Solvents: Tetrahydrofuran ;  5 °C
1.3 Reagents: Water
Référence
Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety
Mandal, Mihirbaran ; Mitra, Kaushik; Grotz, Diane; Lin, Xinjie; Palamanda, Jairam; et al, Journal of Medicinal Chemistry, 2018, 61(23), 10700-10708

Méthode de production 7

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine ,  Iodine Solvents: Tetrahydrofuran ;  5 °C
1.3 Reagents: Water
Référence
Preparation of phenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ,  1,2-Dimethoxyethane ;  < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine ,  Iodine Solvents: Tetrahydrofuran ;  5 °C
1.3 Reagents: Water
Référence
Preparation of thiophenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 Reagents: Triethylamine ,  Iodine Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  1 h, 15 °C; 1 min, -5 °C
1.2 Solvents: Water
Référence
Preparation of amine-substituted heterocyclic compounds as EHMT2 inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine ,  Diisopropylethylamine ,  Phosphorus oxychloride ;  3 h, 40 °C
1.2 Reagents: Water
Référence
Preparation method of 2-chloro-5-fluoro-6-methylpyrimidine
, China, , ,

Méthode de production 11

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C; overnight, rt
Référence
Heterocyclic compound and its composition and application as anti-influenza virus drug
, China, , ,

Méthode de production 12

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 h, 15 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
Référence
Heterocylic compound as inhibitor against influenza virus and its preparation
, China, , ,

Méthode de production 13

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ,  1,2-Dimethoxyethane ;  < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ;  < 15 °C
1.4 Reagents: Water ;  < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Référence
Hexahydropyrrolothiazine compounds as BACE1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
Référence
Pyrrolidine-fused thiadiazine dioxide compounds as bace inhibitors, compositions, and their use
, United States, , ,

2,4-Dichloro-5-fluoro-6-methylpyrimidine Raw materials

2,4-Dichloro-5-fluoro-6-methylpyrimidine Preparation Products

2,4-Dichloro-5-fluoro-6-methylpyrimidine Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Numéro de commande:A905738
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:21
Prix ($):182.0/741.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
A905738
Pureté:99%/99%
Quantité:1g/5g
Prix ($):182.0/741.0
Courriel